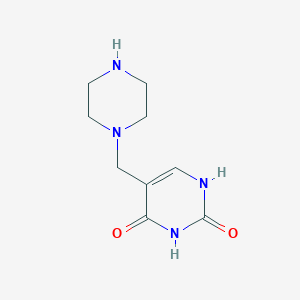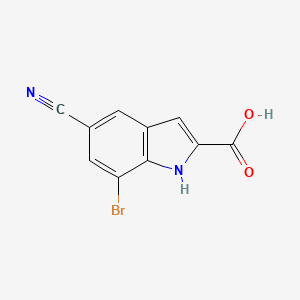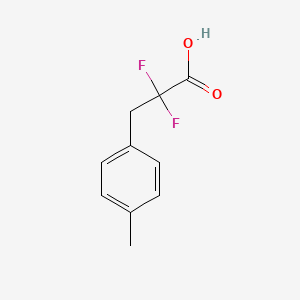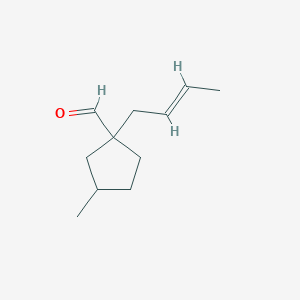![molecular formula C10H13N3O B13187856 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)
8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1H-Pyrazol-3-yl)-6-azaspiro[34]octan-5-one is a heterocyclic compound that features a spiro structure, incorporating both a pyrazole ring and an azaspirooctane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic system. One common method includes the reaction of α,β-unsaturated aldehydes with hydrazine to form the pyrazole ring, followed by cyclization to introduce the spiro structure . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or the spirocyclic system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced forms of the pyrazole ring. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring but differ in the fused pyridine ring structure.
Pyrazolo[3,4-d]pyrimidines: Similar in having a pyrazole ring but with a pyrimidine ring instead of the spirocyclic system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused with a pyrimidine ring
Uniqueness
8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
8-(1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C10H13N3O/c14-9-10(3-1-4-10)7(6-11-9)8-2-5-12-13-8/h2,5,7H,1,3-4,6H2,(H,11,14)(H,12,13) |
InChI Key |
RMQHOEFGVNKJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)

![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)



![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)

![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)



